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Compound of Interest

Compound Name:
5-amino-1-tert-butyl-1H-pyrrole-3-

carbonitrile

Cat. No.: B1279300 Get Quote

The aminopyrrole carbonitrile scaffold has emerged as a versatile template in medicinal

chemistry, yielding potent and selective modulators of various biological targets. This guide

provides a comparative analysis of the structure-activity relationships (SAR) for three distinct

classes of aminopyrrole carbonitrile derivatives: metallo-β-lactamase inhibitors, STING receptor

agonists, and dipeptidyl peptidase IV (DPP-4) inhibitors. The information is tailored for

researchers, scientists, and drug development professionals, with a focus on quantitative data,

experimental protocols, and visual representations of underlying mechanisms and workflows.

Metallo-β-lactamase Inhibitors
A series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives have been

investigated as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that

confer bacterial resistance to β-lactam antibiotics. The SAR studies reveal key structural

features essential for their inhibitory activity against various MBL subclasses.

Structure-Activity Relationship Summary
A foundational study by McGeary et al. (2017) established the importance of several

substituents on the 2-aminopyrrole-3-carbonitrile core for inhibitory potency against MBLs from

subclasses B1 (IMP-1), B2 (CphA), and B3 (AIM-1).[1][2] The 3-carbonitrile group, the vicinal

4,5-diphenyl groups, and the N-benzyl side chain were all identified as crucial for activity.[1][2]

Acylation of the 2-amino group led to the discovery of potent N-acylamide derivatives.[1][2]
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Further optimization has led to compounds with low micromolar Ki values against a range of

MBLs.[3]

Key SAR Observations:

2-Amino Group: Acylation of the 2-amino group can modulate potency. For instance, N-

acylamide derivatives have shown potent inhibition of IMP-1.[1][2]

N1-Substituent: The N-benzyl group is important for inhibitory activity.[1][2]

C4 and C5 Substituents: The presence of vicinal diphenyl groups at these positions is critical

for potency.[1][2]

C3-Substituent: The carbonitrile group at the C3 position is a key feature for MBL inhibition.

[1][2]

Quantitative Data
Compound

R Group (at 2-
amino)

IMP-1 Ki (µM)
[3]

CphA Ki (µM) AIM-1 Ki (µM)

5a H 21 ± 10[4] >100 >100

10 COCH₂Cl
Potent IMP-1

inhibitor[1]
Less effective Less effective

11 COCF₃
Potent IMP-1

inhibitor[1]
Less effective Less effective

N-benzoyl

derivative of 5a
COPh

Low µM range[1]

[2]
Low µM range Low µM range

5f Not specified Low µM range[3] Low µM range Low µM range

Experimental Protocols
Metallo-β-lactamase Inhibition Assay: The inhibitory activity of the compounds is typically

assessed by monitoring the hydrolysis of a chromogenic or fluorogenic β-lactam substrate,

such as CENTA or FC5, respectively.[5] The assay is performed in the presence of the purified

MBL enzyme and varying concentrations of the inhibitor. The rate of substrate hydrolysis is
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measured spectrophotometrically or fluorometrically, and the data are used to calculate IC₅₀ or

Kᵢ values. The assays are generally conducted in a buffer solution at a specific pH (e.g.,

HEPES or phosphate buffer) and may contain Zn²⁺ to ensure the metalloenzyme's activity.
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Caption: A generalized workflow for structure-activity relationship studies.

STING Receptor Agonists
A series of 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the

stimulator of interferon genes (STING) receptor, a key mediator of innate immunity. Activation

of STING holds therapeutic promise for cancer and infectious diseases.

Structure-Activity Relationship Summary
Recent studies have explored the SAR of 1H-pyrrole-3-carbonitriles as STING agonists,

identifying compounds with potent activity.[6][7] The core scaffold was optimized by introducing

various substituents on an aniline ring system attached to the pyrrole.[6][7]

Key SAR Observations:

Aniline Ring Substituents: The nature and position of substituents on the aniline ring are

critical for STING agonistic activity. Specific substitutions have been shown to enhance

binding to STING and subsequent signaling.[6][7]
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Pyrrole Core: The 1H-pyrrole-3-carbonitrile core serves as a key structural motif for these

STING agonists.[6]

Quantitative Data

Compound R Group (on aniline)
hSTING-dependent IRF-
Luciferase Reporter Assay
EC₅₀ (µM)[6]

4A Unsubstituted 10.49 ± 1.95

7F Acetylene Comparable to SR-717

7P Not specified Comparable to SR-717

7R Not specified Comparable to SR-717

SR-717 is a known potent

STING agonist.

Experimental Protocols
STING-dependent IRF-Luciferase Reporter Assay in THP1-Dual™ Cells: THP1-Dual™ cells,

which are human monocytic cells engineered to express a secreted luciferase reporter gene

under the control of an IRF-inducible promoter, are used to assess STING activation.[8][9] The

cells are treated with varying concentrations of the test compounds. STING activation leads to

the phosphorylation of IRF3, which then induces the expression of the luciferase reporter. The

luciferase activity in the cell supernatant is measured using a luminometer, and the data are

used to determine the EC₅₀ values of the compounds.[8][9]

Signaling Pathway
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Caption: The cGAS-STING signaling pathway activated by aminopyrrole carbonitrile agonists.
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Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Pyrrolidine-2-carbonitrile and its fluorinated analogs have been developed as potent and

selective inhibitors of dipeptidyl peptidase IV (DPP-4), a therapeutic target for type 2 diabetes.

[10][11][12]

Structure-Activity Relationship Summary
SAR studies on this class of compounds have focused on modifications of the pyrrolidine ring

and the N-acyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[10]

[11][13]

Key SAR Observations:

Pyrrolidine Ring: The 2-carbonitrile group is a key feature for DPP-4 inhibition, acting as a

proline mimic.[14] Fluorination at the 4-position of the pyrrolidine ring can enhance potency

and selectivity.[11][13]

N-Acyl Side Chain: The structure of the N-acyl side chain significantly influences the

inhibitory activity and selectivity against other DPP enzymes like DPP-8 and DPP-9.[10][11]

Quantitative Data
Compound Core Structure

DPP-4 IC₅₀
(µM)

Selectivity
(DPP-8/DPP-4)

Selectivity
(DPP-9/DPP-4)

17a
Pyrrolidine-2-

carbonitrile
0.017[10] 1324[10] 1164[10]

8l

4-

Fluoropyrrolidine

-2-carbonitrile

0.05[11] - -

9l

Octahydrocyclop

enta[b]pyrrole-2-

carbonitrile

0.01[11] 898[11] 566[11]
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DPP-4 Inhibition Assay: The inhibitory activity against DPP-4 is determined using a fluorometric

assay. The assay measures the cleavage of a synthetic substrate, such as Gly-Pro-7-amino-4-

methylcoumarin (Gly-Pro-AMC), by purified recombinant human DPP-4. The reaction is carried

out in the presence of varying concentrations of the inhibitor. The fluorescence of the released

7-amino-4-methylcoumarin (AMC) is measured over time using a microplate reader. The IC₅₀

values are then calculated from the dose-response curves. Selectivity is assessed by

performing similar assays with other DPP family enzymes (e.g., DPP-8 and DPP-9).
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Caption: Logical relationships in the SAR of aminopyrrole carbonitrile-based DPP-4 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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